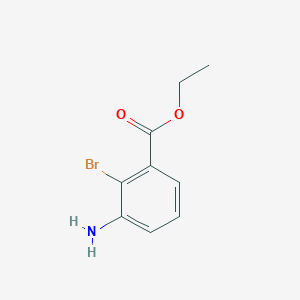

Ethyl 3-amino-2-bromobenzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-amino-2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVNOYKPRRRFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of Ethyl 3 Amino 2 Bromobenzoate

Reactions Involving the Aromatic Amino Group

The amino group in ethyl 3-amino-2-bromobenzoate is a primary nucleophilic center and a key handle for a variety of chemical modifications.

Acylation and Amide Bond Formation

The amino group of this compound readily undergoes acylation to form amide bonds. This reaction is fundamental in the synthesis of numerous compounds, including those with potential biological activity. The process typically involves the reaction of the amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling reagent. For instance, the reaction with carboxylic acids can be facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt). acs.org This method allows for the formation of an amide bond under mild conditions.

The formation of amides from esters and amines can also be achieved using various catalytic systems. One such method employs an air-stable adduct of trimethylaluminium and DABCO (DABAL-Me3), which can mediate the coupling of esters with primary amines in moderate to excellent yields without the need for stringent anhydrous or oxygen-free conditions. researchgate.net Another approach involves the use of potassium tert-butoxide under aerobic conditions to promote the amidation of unactivated esters. researchgate.net Furthermore, heterobimetallic lanthanide–sodium alkoxides have demonstrated high catalytic activity for the reaction of esters and amines under solvent-free conditions. researchgate.net

Table 1: Examples of Acylation and Amide Bond Formation Reactions

| Acylating Agent/Catalyst | Reaction Conditions | Product Type | Reference |

| Carboxylic acid, EDC, HOBt | Mild conditions | Amide | acs.org |

| DABAL-Me3 | Moderate temperature, aerobic | Amide | researchgate.net |

| Potassium tert-butoxide | Aerobic conditions | Amide | researchgate.net |

| Lanthanide–sodium alkoxides | Solvent-free | Amide | researchgate.net |

Alkylation and Arylation Reactions

The nucleophilic nature of the amino group also allows for alkylation and arylation reactions. These transformations introduce new carbon-nitrogen bonds, further diversifying the molecular scaffold. While direct alkylation can sometimes be challenging due to the potential for over-alkylation, specific methodologies have been developed to control this reactivity.

Arylation of the amino group is often achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming C-N bonds between aryl halides and amines. wikipedia.orgrug.nl This reaction has seen significant development, with various generations of catalyst systems enabling the coupling of a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.orgrug.nl

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). vanderbilt.edu This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The resulting imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines or participation in cyclization reactions. The formation of five- and six-membered rings through intramolecular aldol (B89426) condensations of dicarbonyl compounds is a favorable process. vanderbilt.edu

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid, which can be generated in situ from sodium nitrite (B80452) and a strong acid. nih.govtubitak.gov.tr The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of transformations.

One of the most common applications of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (e.g., chloro, bromo) or a cyano group, typically using a copper(I) salt as a catalyst. nih.govrsc.org This provides a route to introduce a wider range of substituents onto the aromatic ring. Diazonium salts can also be used in other reactions, such as the Gomberg-Bachmann reaction for the formation of biaryls. rsc.org An electrochemical approach to the Sandmeyer reaction has also been developed, using electricity as the driving force and simple halogen sources. pku.edu.cn

Reactions Involving the Aryl Bromine Moiety

The bromine atom attached to the aromatic ring is another key reactive site, primarily enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromine of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. ethz.chorganic-chemistry.org It is a highly versatile method for forming new carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. researchgate.net The reaction is compatible with a wide range of functional groups and can often be carried out under mild conditions, sometimes even in aqueous media. researchgate.netrsc.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. liverpool.ac.uk This reaction is a powerful tool for the synthesis of substituted alkenes and has been applied to a wide variety of substrates. pnas.org The stereoselectivity of the Heck reaction is a significant advantage, often leading to the formation of the E-isomer of the arylated olefin. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. researchgate.net It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netwalisongo.ac.id The Sonogashira coupling is a reliable method for synthesizing arylalkynes and has found broad application in the synthesis of natural products, pharmaceuticals, and materials. researchgate.netlibretexts.org Copper-free versions of this reaction have also been developed. nih.gov

Buchwald-Hartwig Amination: As mentioned earlier, while this reaction primarily involves the amino group, it can also be used to couple the aryl bromide with another amine, leading to the formation of diarylamines or alkylarylamines. wikipedia.orgorganic-chemistry.org This reaction has become a fundamental tool for the synthesis of C(sp2)-N bonds. rug.nl

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Features | References |

| Suzuki-Miyaura Coupling | Organoboron reagent | C-C (Aryl-Aryl) | High functional group tolerance, mild conditions | ethz.chorganic-chemistry.org |

| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Forms substituted alkenes, often stereoselective | liverpool.ac.ukpnas.org |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Reliable synthesis of arylalkynes | researchgate.netwalisongo.ac.id |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Forms C-N bonds, wide substrate scope | wikipedia.orgrug.nlorganic-chemistry.org |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This compound can effectively couple with a variety of aryl and heteroaryl boronic acids or their corresponding pinacol (B44631) esters to generate biaryl and heteroaryl-aryl structures. These products are of significant interest in medicinal chemistry and materials science.

The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a suitable phosphine (B1218219) ligand, and a base. The choice of base, solvent, and reaction temperature can significantly impact the reaction's efficiency and yield.

Representative Suzuki-Miyaura Coupling Reactions:

| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 80-92 |

| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 2-MeTHF | 80 | 75-88 |

| Thiophene-2-boronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 100 | 82-94 |

This table presents representative data based on typical Suzuki-Miyaura couplings of similar aryl bromides.

Heck Coupling Reactions

The Heck reaction facilitates the palladium-catalyzed vinylation of aryl halides. wikipedia.org this compound can react with various activated and unactivated alkenes to introduce a vinyl substituent at the 2-position. This transformation is valuable for the synthesis of substituted styrenes and other vinylarenes.

Key to a successful Heck reaction is the choice of the palladium catalyst, phosphine ligand (or phosphine-free conditions), base, and solvent. wikipedia.orgorganic-chemistry.org Additives like phase-transfer catalysts (e.g., TBAB) can be employed to enhance the reaction rate and yield, particularly for less reactive aryl bromides. beilstein-journals.org

Illustrative Heck Coupling Reactions:

| Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 70-85 |

| n-Butyl acrylate | Pd(OAc)₂ | NaOAc | NMP | 120 | 75-90 |

| 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 110 | 65-80 |

| Cyclohexene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane | 100 | 60-75 |

This table illustrates typical conditions and yields for Heck reactions involving aryl bromides.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net this compound can be coupled with a wide range of terminal alkynes to produce 2-alkynyl-3-aminobenzoates, which are important intermediates for the synthesis of heterocycles and other complex molecules. scirp.org

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine, which also often serves as the solvent. organic-chemistry.orgscirp.org

Exemplary Sonogashira Coupling Reactions:

| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 88-98 |

| 1-Heptyne | Pd(OAc)₂/PPh₃/CuI | Piperidine | DMF | 80 | 85-95 |

| (Trimethylsilyl)acetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 70 | 90-99 |

| Propargyl alcohol | PdCl₂(PPh₃)₂/CuI | Diisopropylamine | Acetonitrile | 50 | 80-92 |

This table provides representative data based on established Sonogashira coupling protocols for aryl bromides.

Buchwald-Hartwig Amination (C-N Cross-Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. snnu.edu.cnsci-hub.cat This reaction allows for the introduction of a variety of primary and secondary amines at the 2-position of this compound, leading to the synthesis of diversely substituted 2,3-diaminobenzoate derivatives.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst, a sterically hindered and electron-rich phosphine ligand, and a strong, non-nucleophilic base. snnu.edu.cnrsc.org

Typical Buchwald-Hartwig Amination Reactions:

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 80-90 |

| Morpholine | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 110 | 85-95 |

| n-Butylamine | Pd₂(dba)₃/Johnphos | K₃PO₄ | t-BuOH | 90 | 75-88 |

| Indole (B1671886) | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene | 100 | 70-85 |

This table showcases typical conditions and yields for Buchwald-Hartwig amination of aryl bromides.

C-S Cross-Coupling Reactions

Palladium- or copper-catalyzed C-S cross-coupling reactions provide a direct method for the formation of aryl thioethers. This compound can react with various thiols under catalytic conditions to yield the corresponding 2-(arylthio)- or 2-(alkylthio)-3-aminobenzoates. These compounds are valuable in the synthesis of pharmaceuticals and organic materials.

While palladium catalysis is common, copper-based systems, often referred to as Ullmann-type couplings, are also effective for this transformation. longdom.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Representative C-S Cross-Coupling Reactions:

| Thiol | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Thiophenol | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | 80-92 |

| p-Thiocresol | CuI/Phenanthroline | K₂CO₃ | DMF | 120 | 75-88 |

| 1-Dodecanethiol | Pd₂(dba)₃/dppf | NaOt-Bu | Toluene | 100 | 70-85 |

| 2-Mercaptopyridine | CuI/L-proline | K₃PO₄ | DMSO | 130 | 65-80 |

This table illustrates general conditions and expected yields for C-S cross-coupling reactions with aryl bromides.

Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed transformations. rsc.orgrsc.org this compound can participate in various nickel-catalyzed reactions, including Suzuki-Miyaura, C-N, and C-S couplings. Nickel catalysts often exhibit unique reactivity and can be particularly effective for coupling with less reactive electrophiles or for transformations that are challenging with palladium. acs.orgnih.gov

Recent advancements have also highlighted the use of photoredox/nickel dual catalysis, which allows for cross-coupling reactions to proceed under mild conditions using visible light. uni-regensburg.de

Examples of Nickel-Catalyzed Cross-Coupling Reactions:

| Coupling Partner | Catalyst System | Base/Additive | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid (Suzuki) | NiCl₂(dppp) | K₃PO₄ | Dioxane | 100 | 70-85 |

| Morpholine (C-N Coupling) | NiCl₂(PCy₃)₂ | NaOt-Bu | Toluene | 100 | 75-90 |

| Thiophenol (C-S Coupling) | NiBr₂·glyme/4CzIPN (photoredox) | t-BuNH₂ | DMA | 25 (blue light) | 80-95 |

| Ethyl 4-bromobenzoate (B14158574) (XEC) | NiBr₂/tpy | Zn/FeBr₂ | DMA | 50 | 60-75 |

This table presents representative examples of nickel-catalyzed reactions based on literature for similar aryl bromides. XEC stands for cross-electrophile coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom in this compound can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the electron-withdrawing ester group, ortho and para to the leaving group (bromine), can facilitate this reaction, although the electron-donating amino group has a deactivating effect. SNAr reactions typically require forcing conditions, such as high temperatures and strong nucleophiles. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. govtpgcdatia.ac.in The stability of this intermediate is a key factor in determining the reaction's feasibility.

Illustrative SNAr Reactions:

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product |

| Methoxide | Sodium methoxide | Methanol | 100 | Ethyl 3-amino-2-methoxybenzoate |

| Azide | Sodium azide | DMF | 120 | Ethyl 3-amino-2-azidobenzoate |

| Hydroxide (B78521) | Sodium hydroxide | Water/Dioxane | 150 (pressure) | 3-Amino-2-hydroxybenzoic acid |

| Thiophenoxide | Sodium thiophenoxide | NMP | 130 | Ethyl 3-amino-2-(phenylthio)benzoate |

This table provides plausible SNAr reactions and conditions for this compound based on general principles of SNAr reactions on related substrates.

Transformations of the Ethyl Ester Functionality

The ethyl ester group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. These reactions allow for the modification of the carboxylate moiety, leading to the synthesis of diverse derivatives with potential applications in different fields of chemical research.

Hydrolysis to Carboxylic Acids

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-amino-2-bromobenzoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, which facilitates the saponification of the ester.

Basic hydrolysis involves the nucleophilic attack of a hydroxide ion (e.g., from LiOH, NaOH, or KOH) on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid. A general procedure for the basic hydrolysis of related ethyl bromobenzoate esters involves treatment with lithium hydroxide in a mixture of tetrahydrofuran (B95107) (THF) and water. nih.gov

Table 1: Comparative Half-Life (t₁/₂) for Alkaline Hydrolysis of Brominated Ethyl Benzoates This table presents kinetic data for the hydrolysis of related bromobenzoate esters, illustrating the influence of substituent positioning on reaction rates.

| Compound | Half-Life (t₁/₂) in minutes | Conditions |

| Ethyl 2-bromobenzoate (B1222928) | 15 | LiOH, THF/H₂O, 37°C |

| Ethyl 3-bromobenzoate | 12 | LiOH, THF/H₂O, 37°C |

| Ethyl 4-bromobenzoate | 12 | LiOH, THF/H₂O, 37°C |

| Ethyl benzoate (B1203000) (unsubstituted) | 15 | LiOH, THF/H₂O, 37°C |

| Data sourced from a comparative study on the chemical and biological hydrolysis of benzoate esters. nih.gov |

The amino group at the 3-position is expected to influence the electronic properties of the benzene (B151609) ring and, consequently, the reactivity of the ester group towards hydrolysis.

Transesterification Processes

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. Base-catalyzed transesterification is often efficient and proceeds by the nucleophilic attack of an alkoxide on the ester carbonyl.

For example, a common method for transesterification involves the use of a strong base like sodium tert-butoxide (NaOtBu) in an appropriate solvent such as toluene or tetrahydrofuran (THF). rsc.org The reaction involves the formation of a new ester by reacting this compound with a different alcohol (R'-OH).

A representative study on a related compound, ethyl 4-bromobenzoate, demonstrated its transesterification with piperonyl alcohol using a base catalyst. researchgate.net This type of reaction highlights a pathway to diversify the ester functionality of halogenated aminobenzoates.

Table 2: General Conditions for Base-Catalyzed Transesterification This table outlines typical reagents and conditions used for the transesterification of esters, which are applicable to this compound.

| Catalyst / Base | Solvent | Temperature | Notes |

| Sodium tert-butoxide (NaOtBu) | Toluene | Room Temperature | Effective for generating t-butyl esters from other alkyl esters. rsc.org |

| Sodium tert-butoxide (NaOtBu) | Tetrahydrofuran (THF) | Room Temperature | Alternative solvent system, may require longer reaction times. rsc.org |

| Base (e.g., KOH, NaOH) | Excess of desired alcohol | Reflux | The alcohol serves as both reactant and solvent. |

| Conditions are based on general procedures for transesterification of aromatic esters. rsc.org |

Reduction to Benzyl Alcohols or Amines (after amide formation)

The ethyl ester functionality can be reduced to a primary alcohol, yielding (3-amino-2-bromophenyl)methanol. A classic method for this transformation is the Bouveault-Blanc reduction, which utilizes metallic sodium in an absolute alcohol solvent like ethanol (B145695). alfa-chemistry.com This method offers an alternative to metal hydride reagents and is known for its selectivity in reducing esters to primary alcohols. alfa-chemistry.com

Alternatively, the ester can first be converted into an amide via aminolysis. This involves reacting this compound with a primary or secondary amine. The resulting amide can then be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of amides to their corresponding amines. This two-step sequence provides a route to N-substituted (3-amino-2-bromobenzyl)amines.

Cascade and Multicomponent Reactions Incorporating this compound

This compound is a valuable building block for cascade and multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular architectures in a single synthetic operation. tcichemicals.com The presence of three distinct functional groups—the amino group, the bromine atom, and the ethyl ester—provides multiple points of reactivity that can be exploited in sophisticated reaction sequences.

The structural motif of aminobenzoic acid is a key component in various MCRs. For instance, derivatives of the closely related 4-amino-3-bromobenzoic acid have been utilized in gold-catalyzed three-component annulation and cyclization cascades to synthesize benzo[g]indazole derivatives, which are of interest as kinase inhibitors. kyoto-u.ac.jpscispace.com

Furthermore, the combination of an amino group and a halogen on the aromatic ring makes this compound an ideal substrate for transition-metal-catalyzed reactions that can be integrated into a cascade process. For example, ethyl 2-bromobenzoate has been used in a sequence involving a cross-coupling reaction followed by a Dieckmann-like condensation to produce phosphindol-3-one derivatives. d-nb.info

Copper-catalyzed MCRs are particularly effective for the synthesis of heterocyclic compounds. beilstein-journals.org this compound could potentially be employed in reactions such as the synthesis of spiro-2,3-dihydroquinazolinones from isatoic anhydrides, ketones, and primary amines, where the amino group of the benzoate could act as the primary amine component. beilstein-journals.org Similarly, the principles of the Gröbke-Blackburn-Bienaymé reaction, a three-component MCR using aldehydes, isonitriles, and aminoazines, could be adapted for substrates like this compound to construct fused nitrogen-containing heterocycles. tcichemicals.com

Table 3: Potential Multicomponent and Cascade Reactions This table outlines examples of MCRs and cascade reactions where this compound or its core structure could serve as a key reactant.

| Reaction Name / Type | Key Reactants | Potential Product Class | Reference |

| Gold-Catalyzed Annulation/Cyclization | Aminobromobenzoic acid derivative, alkyne, etc. | Benzo[g]indazoles | kyoto-u.ac.jpscispace.com |

| Gröbke-Blackburn-Bienaymé Reaction | Aldehyde, Isonitrile, Amino-heterocycle | Fused Imidazo-heterocycles | tcichemicals.com |

| Copper-Catalyzed Quinazolinone Synthesis | Isatoic Anhydride, Ketone, Primary Amine | Spiro-dihydroquinazolinones | beilstein-journals.org |

| Tandem Cross-Coupling/Condensation | Ethyl 2-bromobenzoate, Phosphinate | Phosphindol-3-ones | d-nb.info |

Mechanistic Investigations of Reactions Involving Ethyl 3 Amino 2 Bromobenzoate

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for transformations involving ethyl 3-amino-2-bromobenzoate often relies on a combination of experimental evidence and computational studies. The presence of three key functional groups—an amino group, a bromine atom, and an ethyl ester—on the benzene (B151609) ring allows for a diverse range of reactions, each with its own mechanistic intricacies.

Common reactions involving this compound include nucleophilic aromatic substitution (SNAᵣ), transition metal-catalyzed cross-coupling reactions, and transformations of the amino and ester functionalities. In SNAᵣ reactions, the bromine atom, being a good leaving group, is substituted by a nucleophile. The reaction pathway typically involves the formation of a Meisenheimer complex as a key intermediate. The stability of this intermediate is influenced by the electronic effects of the amino and ester groups.

In transition metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, the reaction pathway involves a catalytic cycle with various organometallic intermediates. For instance, in a palladium-catalyzed Suzuki-Miyaura coupling, the proposed pathway generally includes the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The specific intermediates in reactions involving this compound would be organopalladium complexes bearing the 3-amino-2-ethoxycarbonylphenyl ligand.

Mechanistic Role of Catalysis in Transformations

Catalysis plays a pivotal role in many reactions of this compound, enabling transformations that would otherwise be difficult or impossible. Transition metals, particularly palladium, nickel, and cobalt, are widely used to catalyze cross-coupling reactions, C-H functionalization, and other bond-forming processes.

Palladium Catalysis: Palladium is one of the most extensively studied catalysts for reactions involving aryl halides. In the context of this compound, palladium catalysts are instrumental in facilitating cross-coupling reactions. Mechanistic studies on analogous systems suggest that the catalytic cycle typically initiates with the oxidative addition of the C-Br bond to a Pd(0) complex. uwindsor.cawhiterose.ac.uk This is often the rate-determining step. The resulting Pd(II) intermediate then undergoes transmetalation with a suitable coupling partner (e.g., an organoboron, organozinc, or organotin reagent) followed by reductive elimination to form the new C-C or C-heteroatom bond. illinois.edu

Nickel Catalysis: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. rsc.org Mechanistic investigations of nickel-catalyzed reactions often point to the involvement of different oxidation states of nickel, such as Ni(0), Ni(I), Ni(II), and Ni(III). researchgate.net For instance, in cross-electrophile coupling reactions, a proposed mechanism involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. rsc.org This Ni(0) can then react with the aryl bromide. Radical intermediates are also frequently proposed in nickel-catalyzed transformations. researchgate.net

Cobalt Catalysis: Cobalt catalysts are gaining prominence due to their unique reactivity, particularly in radical-mediated processes. rsc.orgchemrxiv.org Mechanistic studies of cobalt-catalyzed cross-couplings suggest pathways that can involve cobalt-hydride species and radical-radical coupling events. researchgate.net In some dual catalytic systems with photoredox catalysts, cobalt can activate an alkyl electrophile to generate a radical, which is then captured by a nickel complex that has activated the aryl bromide. nih.gov

The following table summarizes the general mechanistic roles of these transition metals in reactions analogous to those involving this compound.

| Catalyst | Typical Oxidation States Involved | Key Mechanistic Steps | Common Reaction Types |

| Palladium | Pd(0), Pd(II) | Oxidative Addition, Transmetalation, Reductive Elimination | Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira |

| Nickel | Ni(0), Ni(I), Ni(II), Ni(III) | Oxidative Addition, Radical Capture, Reductive Elimination | Cross-Electrophile Coupling, Kumada, Negishi |

| Cobalt | Co(I), Co(II), Co(III) | Metal-Hydride Hydrogen Atom Transfer, Radical Generation | Radical Cross-Couplings, C-H Functionalization |

Ligands play a crucial role in modulating the reactivity and selectivity of transition metal-catalyzed reactions. google.com The choice of ligand can influence the electronic and steric properties of the metal center, thereby affecting the rates of individual steps in the catalytic cycle, the stability of intermediates, and the stereochemical outcome of the reaction.

In palladium-catalyzed reactions, bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig groups, are often employed to promote the oxidative addition and reductive elimination steps. acs.org For nickel catalysis, bipyridine and phenanthroline-based ligands are common, and they can stabilize the various oxidation states of nickel involved in the catalytic cycle. The steric and electronic properties of the ligand can also influence the chemoselectivity of the reaction, for example, by favoring the coupling at the sterically less hindered position.

The effect of different ligands on the efficiency of a hypothetical cross-coupling reaction of this compound is illustrated in the table below, based on general principles observed in related systems.

| Ligand Type | Metal | Expected Effect on Reactivity/Selectivity |

| Monodentate Phosphines (e.g., PPh₃) | Palladium, Nickel | Basic ligands, can promote oxidative addition. |

| Bidentate Phosphines (e.g., dppf) | Palladium, Nickel | Chelating effect can stabilize the metal center and influence reductive elimination. |

| Buchwald-type Ligands | Palladium | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination. |

| Bipyridine Ligands | Nickel, Cobalt | Strong σ-donors that can stabilize low-valent metal species and participate in redox processes. |

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. nih.gov By selectively replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium)), it is possible to gain information about bond-breaking and bond-forming steps, the presence of certain intermediates, and the stereochemistry of the reaction. rsc.org

For reactions involving this compound, deuterium (B1214612) labeling could be used in several ways. For example, in a C-H activation/functionalization reaction, replacing a specific C-H bond with a C-D bond would allow for the determination of whether that bond is cleaved during the reaction by analyzing the deuterium content of the product. The observation of a kinetic isotope effect (a change in the reaction rate upon isotopic substitution) can indicate that the C-H bond cleavage is part of the rate-determining step. rsc.org

While specific isotope labeling studies on this compound are not widely reported, studies on analogous systems provide a framework for how such experiments could be designed and interpreted. For instance, in palladium-catalyzed carboamination reactions of related aminoalkenes, deuterium labeling has been used to demonstrate that the reaction proceeds via a syn-aminopalladation mechanism. nih.gov

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative information about how the rate of a reaction is affected by the concentrations of reactants, catalysts, and other species in the reaction mixture. This information is crucial for understanding the reaction mechanism and identifying the rate-determining step. mpg.de

For a transition metal-catalyzed reaction of this compound, a typical kinetic study might involve systematically varying the concentration of the substrate, the coupling partner, the catalyst, and the ligand, while monitoring the reaction progress over time. The resulting data can be used to derive a rate law, which is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the various species.

For example, if a reaction is found to be first order in the concentration of the aryl bromide and the catalyst, but zero order in the concentration of the coupling partner, it would suggest that the oxidative addition of the aryl bromide to the catalyst is the rate-determining step. illinois.edu

The following table outlines hypothetical rate data for a cross-coupling reaction of this compound, illustrating how kinetic analysis can provide mechanistic insights.

| Experiment | [this compound] (M) | [Coupling Partner] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.001 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.001 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.001 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.002 | 2.0 x 10⁻⁵ |

From this hypothetical data, the reaction is first order with respect to this compound and the catalyst, and zero order with respect to the coupling partner, supporting a mechanism where oxidative addition is the rate-limiting step.

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 3 Amino 2 Bromobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the identity and purity of Ethyl 3-amino-2-bromobenzoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be assembled. ipb.pt The substitution pattern on the benzene (B151609) ring—an amino group at position 3 and a bromine atom at position 2, ortho to the ethyl ester group—creates a unique electronic environment that is reflected in the NMR spectra.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group typically presents as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, arising from spin-spin coupling. The amino (–NH₂) protons usually appear as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.

The three adjacent protons on the aromatic ring (at C4, C5, and C6) form a complex splitting pattern due to their coupling with each other. The electron-donating amino group and the electron-withdrawing bromo and ester groups influence the chemical shifts of these protons significantly. The proton at C4 would be a doublet of doublets, coupled to H5 and H6. The proton at C5 would also be a doublet of doublets (appearing as a triplet if coupling constants are similar), coupled to H4 and H6. The proton at C6 would be a doublet of doublets, coupled to H4 and H5.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl -CH₃ | ~1.4 | Triplet (t) | ~7.1 |

| Ethyl -CH₂- | ~4.4 | Quartet (q) | ~7.1 |

| Aromatic H-4 | ~6.8 - 7.0 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 |

| Aromatic H-5 | ~7.1 - 7.3 | Triplet or dd | J ≈ 8.0, 8.0 |

| Aromatic H-6 | ~7.5 - 7.7 | Doublet of Doublets (dd) | J ≈ 8.0, 1.5 |

Note: Predicted values are based on data for structurally similar compounds like Ethyl 3-bromobenzoate and Ethyl 3-aminobenzoate (B8586502). Actual values may vary depending on the solvent and experimental conditions. chemicalbook.comsigmaaldrich.com

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all nine carbon atoms in the this compound molecule. The spectrum will show signals for the carbonyl carbon, six distinct aromatic carbons, and the two carbons of the ethyl group. The chemical shifts are heavily influenced by the substituents. The carbon atom bonded to the electronegative bromine atom (C-2) is expected to have a lower chemical shift than in the unsubstituted analog, while the carbon bonded to the nitrogen of the amino group (C-3) will be shifted significantly upfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -C H₃ | ~14 |

| Ethyl -C H₂- | ~61 |

| Aromatic C-1 (-C(O)O-) | ~132 |

| Aromatic C-2 (-Br) | ~110 |

| Aromatic C-3 (-NH₂) | ~145 |

| Aromatic C-4 | ~118 |

| Aromatic C-5 | ~129 |

| Aromatic C-6 | ~116 |

Note: Predicted values are based on data for structurally similar compounds. The assignment of quaternary carbons (C-1, C-2, C-3) would be confirmed by 2D NMR techniques. sigmaaldrich.comchemicalbook.com

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation between the methyl and methylene protons of the ethyl group. It would also map the connectivity between the aromatic protons H-4, H-5, and H-6, confirming their positions relative to each other. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. It would definitively link the signals of H-4, H-5, and H-6 to their respective carbon atoms (C-4, C-5, and C-6) and the ethyl protons to their corresponding carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for assigning the quaternary (non-protonated) carbons. rsc.org Key expected correlations include:

The methylene (–CH₂–) protons to the carbonyl carbon (C=O) and the C-1 aromatic carbon.

The aromatic proton H-6 to the carbonyl carbon (C=O) and C-4.

The amino protons (–NH₂) to carbons C-2 and C-4.

Solid-State NMR Spectroscopy

Solid-State NMR (ssNMR) provides insight into the structure and dynamics of materials in their solid form. mst.edunih.gov Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in solids, these interactions cause significant line broadening. scispace.com Techniques like Magic-Angle Spinning (MAS) are used to narrow the spectral lines and achieve higher resolution. nih.gov

For this compound, ssNMR can be used to:

Characterize Polymorphs: Identify different crystalline forms of the compound, which may have distinct molecular conformations and packing arrangements.

Study Conformation: Determine the precise bond angles and torsion angles in the solid state, which may differ from the averaged conformation observed in solution.

Probe Intermolecular Interactions: Analyze hydrogen bonding involving the amino group and other intermolecular contacts within the crystal lattice.

Furthermore, ssNMR can be used to study quadrupolar nuclei like ⁷⁹Br and ⁸¹Br, which are present in the molecule. These experiments are challenging but can provide direct information about the electronic environment around the bromine atom. psu.edu

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations such as stretching and bending. davuniversity.org The position of the absorption bands in the spectrum is indicative of specific bond types.

Key expected vibrational frequencies include:

N-H Stretching: Primary amines typically show two distinct bands corresponding to asymmetric and symmetric stretching vibrations in the range of 3500-3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.

C=O Stretching: The carbonyl group of the aromatic ester is expected to produce a very strong and sharp absorption band around 1730-1715 cm⁻¹. spcmc.ac.in

N-H Bending: The scissoring vibration of the primary amine typically appears in the 1650-1580 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations result in several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching: Esters exhibit two strong C-O stretching bands. The C(=O)-O stretch is found in the 1300-1200 cm⁻¹ range, and the O-C₂H₅ stretch appears around 1150-1000 cm⁻¹. spcmc.ac.in

C-Br Stretching: The vibration for the carbon-bromine bond is expected in the far-infrared region, typically between 680-515 cm⁻¹, and is often weak.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | Aryl | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Ethyl Group | 2980 - 2850 | Medium |

| C=O Stretch | Aromatic Ester | 1730 - 1715 | Strong |

| N-H Bend | Primary Amine | 1650 - 1580 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

Note: The presence of hydrogen bonding can cause the N-H stretching bands to broaden and shift to lower frequencies. davuniversity.org

Raman Spectroscopy

The Raman spectrum of this compound is expected to be dominated by several key vibrations. The carbonyl (C=O) stretching of the ester group is anticipated to appear as a strong band in the region of 1700-1720 cm⁻¹, a characteristic feature for benzoate (B1203000) esters. The amino group (NH₂) would exhibit symmetric and asymmetric stretching modes, typically found around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Br stretching vibration will likely be observed at lower frequencies, generally in the 500-600 cm⁻¹ range. The substitution pattern on the benzene ring will also influence the in-plane and out-of-plane C-H bending modes, providing further structural information.

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | ~3450-3500 | Medium |

| N-H Symmetric Stretch | ~3350-3400 | Medium |

| Aromatic C-H Stretch | ~3050-3100 | Medium to Weak |

| C=O (Ester) Stretch | ~1700-1720 | Strong |

| Aromatic C=C Stretch | ~1580-1620 | Strong |

| C-N Stretch | ~1250-1350 | Medium |

| C-O (Ester) Stretch | ~1200-1300 | Strong |

| C-Br Stretch | ~500-600 | Medium to Strong |

Note: This table is predictive and based on data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of this compound is C₉H₁₀BrNO₂. The presence of bromine is a key isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

The calculated exact mass for the [M]⁺ ion (with ⁷⁹Br) is approximately 242.9895 g/mol , and for the [M+2]⁺ ion (with ⁸¹Br) is approximately 244.9874 g/mol . HRMS can confirm these masses with high precision, typically to within a few parts per million (ppm), which is crucial for unambiguous formula determination.

The fragmentation of this compound in a mass spectrometer provides structural information. While specific fragmentation data for this exact isomer is sparse, the pattern can be predicted based on the fragmentation of related ethyl benzoates and other aromatic amines and halides. pharmacy180.comlibretexts.org

Common fragmentation pathways for esters include the loss of the alkoxy group. For this compound, the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion would lead to a prominent acylium ion. pharmacy180.com Another typical fragmentation is the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement.

The presence of the amino group can direct fragmentation through cleavage of the C-N bond. The bromine atom can be lost as a radical (•Br), leading to a fragment ion at [M-79]⁺ or [M-81]⁺.

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| m/z (for ⁷⁹Br) | Fragment Lost | Proposed Fragment Structure |

| 214/216 | Ethylene (C₂H₄) | [M-C₂H₄]⁺ (from McLafferty rearrangement) |

| 198/200 | Ethoxy radical (•OCH₂CH₃) | [M-•OCH₂CH₃]⁺ (Acylium ion) |

| 182/184 | Formic acid ethyl ester (HCOOCH₂CH₃) | [M-HCOOCH₂CH₃]⁺ |

| 164 | Bromine radical (•Br) | [M-•Br]⁺ |

| 136 | •Br and Ethylene (C₂H₄) | [M-•Br-C₂H₄]⁺ |

| 121 | •Br and •OCH₂CH₃ | [M-•Br-•OCH₂CH₃]⁺ |

Note: This table is predictive and based on general fragmentation patterns of related compounds. The m/z values for fragments containing bromine will show an M+2 peak.

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

While a specific crystal structure for this compound has not been reported in the searched literature, data from closely related compounds, such as methyl 2-amino-5-bromobenzoate, can provide valuable insights into the expected structural features. For instance, the crystal system is likely to be monoclinic or orthorhombic.

Single crystal XRD analysis would determine the precise bond lengths, bond angles, and torsion angles of the molecule. This would reveal the planarity of the benzene ring and the conformation of the ethyl ester and amino groups relative to the ring. The steric hindrance from the ortho-bromine atom is expected to cause a significant dihedral angle between the plane of the benzene ring and the ester group.

The solid-state packing of this compound would be governed by various intermolecular interactions. The amino group is a hydrogen bond donor, and the carbonyl oxygen of the ester group is a hydrogen bond acceptor. Therefore, it is highly probable that N-H···O hydrogen bonds would be a dominant feature in the crystal lattice, likely forming chains or dimeric motifs.

Table 3: Predicted Crystallographic Parameters and Intermolecular Interactions for this compound

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Key Hydrogen Bonds | N-H···O (intermolecular) |

| Potential Halogen Bonds | Br···O, Br···N |

| Other Interactions | π-π stacking, van der Waals forces |

| Expected Conformation | Non-planar arrangement between the benzene ring and the ethyl ester group |

Note: This table is predictive and based on crystallographic data of analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of a molecule, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable insights into its electronic structure and the types of electron transitions occurring between different energy levels. For aromatic compounds like this compound, the spectrum is primarily dictated by the nature and position of substituents on the benzene ring, which modify the energy of the π-electron system. The key chromophore in this molecule is the aminobenzoate system, whose spectral properties are modulated by the presence of the bromine atom.

The UV-Vis spectra of aromatic compounds typically exhibit two main types of absorption bands originating from π→π* and n→π* electronic transitions. mdpi.com The π→π* transitions are generally high-intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring. The n→π* transitions are of much lower intensity and involve the excitation of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital. rsc.org

In substituted benzoates, the positions and intensities of these bands are sensitive to the electronic effects of the substituents. The amino group (-NH₂) is a strong auxochrome and an activating group, which possesses a lone pair of electrons that can be delocalized into the aromatic ring through resonance (a +R effect). This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, typically resulting in a bathochromic (red) shift of the primary π→π* absorption bands compared to unsubstituted benzene. Conversely, the ester group (-COOEt) is a deactivating group that withdraws electron density from the ring.

Detailed Research Findings: A Comparative Analysis

While specific, high-resolution spectral data for this compound is not widely published, a comprehensive understanding can be derived by analyzing its parent compound, Ethyl 3-aminobenzoate, and considering the predictable effects of the ortho-bromo substituent. Studies on the isomeric ethyl aminobenzoates reveal the significant impact of substituent positioning on their electronic absorption spectra. Current time information in Pasuruan, ID.

The UV-Vis absorption spectra of ethyl aminobenzoate isomers show distinct absorption maxima, highlighting the sensitivity of the electronic transitions to the location of the amino group relative to the ester function. Current time information in Pasuruan, ID.

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| Ethyl 2-aminobenzoate | Water | ~240, ~335 | Current time information in Pasuruan, ID. |

| Ethyl 3-aminobenzoate | Water | ~230, ~325 | Current time information in Pasuruan, ID. |

| Ethyl 4-aminobenzoate | Water | ~220, ~300 | Current time information in Pasuruan, ID.nih.gov |

For Ethyl 3-aminobenzoate, the parent molecule of interest, the absorption bands are observed at approximately 230 nm and 325 nm in water. Current time information in Pasuruan, ID. These bands are characteristic of the π→π* transitions within the aminobenzoate chromophore. The introduction of a bromine atom at the 2-position (ortho to the ester and meta to the amino group) is expected to induce a bathochromic shift in these absorption maxima. This is due to the "heavy-atom effect" of bromine and its resonance contribution, which further extends the conjugation and lowers the energy of the excited state. rsc.org

The electronic transitions in these systems can also exhibit intramolecular charge transfer (ICT) character, where electronic excitation leads to a significant shift of electron density from the electron-donating amino group to the electron-accepting ester group. beilstein-archives.org The efficiency of this ICT is highly dependent on the relative positions of the donor and acceptor groups. beilstein-archives.org The meta-arrangement in Ethyl 3-aminobenzoate is generally less conducive to direct resonance-mediated ICT compared to the para-isomer, but such transitions still play a crucial role in its photophysical properties.

The solvent environment can significantly influence the UV-Vis spectrum, a phenomenon known as solvatochromism. Polar solvents can stabilize the charge-separated excited state more than the ground state, often leading to a red shift in the absorption maximum of ICT bands. Studies on various aminobenzoate derivatives have shown that their absorption and emission spectra are sensitive to solvent polarity, confirming the presence of ICT states. beilstein-archives.org It is therefore anticipated that the λmax of this compound would shift depending on the polarity of the solvent used for analysis.

In cases where experimental data is scarce, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting electronic absorption spectra. rsc.orgresearchgate.net Such calculations can determine the energies of electronic transitions and the molecular orbitals involved, providing a theoretical basis for assigning experimental absorption bands to specific transitions like n→π* or π→π* and assessing their ICT character. researchgate.net

Computational Chemistry and Theoretical Studies of Ethyl 3 Amino 2 Bromobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like Ethyl 3-amino-2-bromobenzoate at the atomic level. These calculations can provide detailed insights into the molecule's geometry, electronic structure, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Due to the presence of the ethyl ester and amino groups, several conformations are possible. The rotation around the C(aryl)-C(ester), O-C(ethyl), and C(aryl)-N bonds can lead to different conformers. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformer(s). It is anticipated that the planar arrangement of the benzene (B151609) ring and the ester group would be favored to maximize conjugation, while the amino group may exhibit some pyramidalization. The bulky bromine atom ortho to the amino group likely influences the orientation of both the amino and the ester groups through steric hindrance.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Representative Values)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Length | ~1.40 Å |

| C=O Bond Length | ~1.22 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| C-C-N Bond Angle | ~121° |

| C-C-Br Bond Angle | ~119° |

| O=C-O Dihedral Angle | ~180° (planar) |

Note: These are representative values based on calculations of similar molecules. Actual values would be determined through specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO is likely centered on the electron-withdrawing ester group and the benzene ring. The presence of the bromine atom, an electron-withdrawing group, will also influence the electronic distribution.

Molecular electrostatic potential (MEP) maps can visually represent the charge distribution. In this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the ester group and a region of positive potential (blue) near the amino group's hydrogen atoms.

Table 2: Predicted Electronic Properties of this compound (Representative Values)

| Property | Predicted Value |

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Dipole Moment | ~ 2.5 D |

Note: These are representative values based on calculations of similar molecules. Actual values would be determined through specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic frequencies would include the N-H stretching of the amino group, the C=O stretching of the ester, and various C-H and C-C vibrations of the aromatic ring.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can also be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and can aid in the assignment of experimental NMR spectra.

Table 3: Predicted Key Vibrational Frequencies for this compound (Representative Values)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3450 |

| N-H Stretch (symmetric) | ~3350 |

| C=O Stretch (ester) | ~1710 |

| C-N Stretch | ~1300 |

| C-Br Stretch | ~650 |

Note: These are representative values and are typically scaled to better match experimental data.

Molecular Dynamics Simulations (if applicable to interactions or conformational flexibility)

While not as commonly applied to small molecules in isolation as quantum chemical calculations, molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. MD simulations model the movement of atoms over time, providing insights into conformational flexibility and intermolecular interactions. For a related, more complex GPR52 agonist, molecular dynamics simulations were suggested to be valuable for understanding unique interactions that static docking models might miss. nih.gov This highlights the potential utility of MD in exploring how the flexibility of molecules containing the this compound scaffold might influence their interactions.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry can be used to predict the reactivity and selectivity of this compound in various organic reactions. By calculating the energies of reactants, transition states, and products, reaction pathways can be mapped out, and activation barriers can be determined.

For instance, the amino and bromo substituents on the benzene ring direct the regioselectivity of electrophilic aromatic substitution reactions. The amino group is an activating, ortho-, para-directing group, while the bromine is a deactivating, ortho-, para-directing group. Computational analysis of the charge distribution and Fukui functions (which indicate the propensity of a site to undergo electrophilic or nucleophilic attack) could predict the most likely sites for substitution.

Cheminformatics Approaches and Ligand-Based Design Principles

Cheminformatics utilizes computational methods to analyze chemical data. For this compound, cheminformatics tools could be used to predict various physicochemical properties, such as solubility, lipophilicity (logP), and bioavailability. These predictions are valuable in the context of drug discovery and development, where this molecule might serve as a fragment or starting material.

Ligand-based design principles can be applied if a series of molecules containing the this compound scaffold have known biological activity. By identifying common structural features and their relationship to activity (Structure-Activity Relationships, SAR), computational models can be built to predict the activity of new, unsynthesized analogs. This approach is instrumental in optimizing lead compounds in medicinal chemistry.

Applications of Ethyl 3 Amino 2 Bromobenzoate in Advanced Organic Synthesis

Precursor for Diverse Heterocyclic Scaffolds

The strategic placement of the amino and bromo substituents on the ethyl benzoate (B1203000) backbone makes ethyl 3-amino-2-bromobenzoate an ideal precursor for the synthesis of various heterocyclic compounds. These nitrogen- and oxygen-containing ring systems are of significant interest due to their prevalence in biologically active molecules and functional materials.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities. nih.gov The synthesis of quinazolinone derivatives can be achieved through various methods, often involving the cyclization of anthranilic acid derivatives. rsc.orgbrieflands.com While traditional methods have utilized ortho-amino or ortho-nitro benzoic acids, the use of halogenated benzoic acid derivatives, such as this compound, has been explored in transition-metal-catalyzed cyclization reactions with amidines. rsc.org These reactions, however, can be dependent on the presence of catalysts like copper or iron. rsc.org An alternative, metal-free approach involves the tandem cyclization of 2-halobenzoic acids with amidines using a base like potassium hydroxide (B78521) in a solvent such as DMSO at elevated temperatures. rsc.org

A general and highly efficient method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid, followed by ring closure to form a benzoxazinone (B8607429) intermediate, which is then treated with various amines to yield the desired quinazolinone derivatives. brieflands.com

Access to Benzimidazole (B57391) and Related Ring Systems

Benzimidazoles are another important class of heterocyclic compounds with diverse applications. The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with various reagents. This compound can serve as a precursor to substituted o-phenylenediamine (B120857) derivatives, which can then be cyclized to form the benzimidazole core. For instance, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a key intermediate in the synthesis of certain benzimidazole derivatives. google.com The synthesis of such intermediates can involve the reduction of a nitro group to an amino group. google.com The resulting diamine can then be reacted with various electrophiles to construct the benzimidazole ring. google.comanalis.com.my The synthesis of benzimidazole-based fused polyheterocycles has garnered significant interest due to their biological activities. arkat-usa.org

Formation of Indole (B1671886) Derivatives

Indoles are a ubiquitous heterocyclic scaffold found in many natural products and pharmaceuticals. metu.edu.tr The Fischer indole synthesis is a classic method for their preparation. orgsyn.org More modern approaches often utilize palladium-catalyzed reactions to construct the indole ring system. clockss.org this compound can be a valuable starting material in these syntheses. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents at the 2- or 3-position of the indole ring. nih.gov The amino group of this compound can be transformed into a leaving group or a directing group to facilitate these cyclization reactions.

One specific example is the synthesis of ethyl 3-amino-2-(4-bromobenzoyl)-1H-indole-1-carboxylate, which highlights the utility of related bromo-amino benzoate structures in constructing complex indole derivatives. sigmaaldrich.com

Construction of Thienoquinoline Systems

Thienoquinolines, formed by the fusion of a quinoline (B57606) and a thiophene (B33073) ring, are of interest for their potential biological activities. researchgate.net The synthesis of these systems can be achieved through various strategies, often involving the construction of one of the heterocyclic rings onto the other. researchgate.netresearchgate.net this compound can be envisioned as a precursor for the quinoline portion of the molecule. For example, the amino and bromo groups can be utilized in reactions to form the fused ring system. While specific examples detailing the direct use of this compound in thienoquinoline synthesis are not prevalent in the provided search results, its analogous reactivity suggests its potential in this area. researchgate.net

Building Block for Complex Molecular Architectures and Polycyclic Systems

The reactivity of the amino and bromo groups, along with the ester functionality, makes this compound a valuable building block for the construction of complex molecular architectures and polycyclic systems. a2bchem.com

The bromine atom can participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. nih.gov This allows for the connection of the benzoate core to other aromatic or aliphatic fragments, leading to the assembly of larger and more complex structures. researchgate.net The amino group can be acylated or alkylated, providing a handle for further functionalization or for directing the regioselectivity of subsequent reactions. nih.gov

The synthesis of polycyclic quinazolinones, for example, has been achieved through multi-component reactions (MCRs) followed by metal-catalyzed or radical-induced cyclizations. nih.govacs.org These strategies allow for the rapid construction of diverse and complex scaffolds from simple starting materials. nih.govacs.org While not explicitly mentioning this compound, these methods often rely on ortho-halo-substituted benzoic acids, highlighting the potential of this compound in similar synthetic approaches. nih.govacs.org The development of new synthetic methods for polycyclic aromatic compounds is an active area of research, with applications in materials science and organic electronics. researchgate.net

Research into Novel Molecular Interactions and Recognition (e.g., Enzyme Studies)

The unique electronic and structural features of molecules derived from this compound make them interesting candidates for studying molecular interactions and recognition processes, including those involving enzymes. frontiersin.org The arrangement of hydrogen bond donors and acceptors, as well as the potential for π-π stacking interactions, can be tailored through synthetic modifications. acs.org

For instance, the design of specific ligands for biological targets often involves the creation of molecules with precise three-dimensional structures and chemical properties. nih.gov The ability to synthesize a variety of derivatives from a common precursor like this compound is advantageous in structure-activity relationship (SAR) studies. These studies aim to understand how modifications to a molecule's structure affect its biological activity, which is crucial for the development of new therapeutic agents. nih.gov

The field of supramolecular chemistry, which focuses on non-covalent interactions, provides a framework for understanding how molecules recognize and bind to each other. ru.nl The principles of molecular recognition are fundamental to enzyme-substrate interactions, and synthetic molecules can be designed to mimic or inhibit these processes. ru.nlresearchgate.net While direct studies involving this compound in enzyme recognition were not found, its derivatives, with their potential for diverse functionalization, could serve as scaffolds for the development of probes to study these intricate biological systems.

Development of Innovative Synthetic Methodologies and Reagents

The strategic positioning of amino, bromo, and ester functionalities on the benzene (B151609) ring of this compound renders it a highly valuable and versatile building block in the field of advanced organic synthesis. Its unique electronic and steric properties have been harnessed by chemists to develop novel synthetic methodologies and to construct innovative reagents, primarily for the synthesis of complex heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science. The presence of the bromine atom facilitates a range of cross-coupling reactions, while the ortho-amino group provides a handle for cyclization and condensation reactions, enabling the construction of diverse molecular architectures.

Research has demonstrated the utility of structurally similar aminobromobenzoate derivatives in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. While direct and extensive studies on this compound itself are not as widely documented, the reactivity patterns of its isomers, such as Ethyl 5-amino-2-bromobenzoate and Ethyl 3-amino-4-bromobenzoate, provide strong evidence for its potential as a key precursor in the development of new synthetic methods. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the palladium-catalyzed reaction of a bromo-aniline derivative with a suitable coupling partner is a cornerstone of many synthetic routes. The general scheme for such a transformation would involve the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, followed by transmetalation with an organometallic reagent (in the case of Suzuki-Miyaura coupling) or coordination of an amine and subsequent reductive elimination (in Buchwald-Hartwig amination) to yield the desired product.

A significant application of compounds with a similar substitution pattern, such as methyl 2-amino-3-bromobenzoate, has been in the synthesis of thieno[3,2-c]quinolines. This suggests that this compound is an excellent candidate for analogous synthetic strategies. The development of novel cascade or domino reactions, where multiple bonds are formed in a single operation, is a major goal in modern synthesis for efficiency and sustainability. The structure of this compound is ideally suited for such transformations, where an initial cross-coupling reaction at the bromine position could be followed by a cyclization involving the amino and ester groups.

Furthermore, the amino group of this compound can be readily transformed into other functional groups, thereby creating novel reagents. For example, diazotization of the amino group would yield a diazonium salt, a versatile intermediate that can be converted into a wide array of other functionalities, thus expanding the repertoire of synthetic methods available to organic chemists.

While specific data tables for reactions involving this compound are not prevalent in the literature, the following table illustrates the typical conditions and outcomes for palladium-catalyzed cross-coupling reactions of analogous aminobromobenzoate derivatives, which can be extrapolated to the target compound.

| Entry | Aryl Bromide | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |

| 1 | Ethyl 5-amino-2-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | Toluene (B28343)/EtOH | Na₂CO₃ | 90 | >90 |

| 2 | Ethyl 3-amino-4-bromobenzoate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Dioxane | K₂CO₃ | 100 | 85-95 |

| 3 | Methyl 2-amino-3-bromobenzoate | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 110 | 80-90 |

This table is representative of typical Suzuki-Miyaura reactions with similar substrates and is intended to illustrate the potential reactivity of this compound.

The development of new synthetic methodologies often involves the discovery of novel reactivity patterns. The unique substitution of this compound offers opportunities for exploring such new reactions. For example, intramolecular cyclization reactions under thermal or microwave conditions could lead to the formation of novel heterocyclic systems. The amino group can act as a nucleophile, attacking the ester carbonyl or a derivative thereof, to form lactams. The bromine atom can also participate in radical-mediated reactions, further expanding its synthetic utility.

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability in chemical manufacturing. For a compound like Ethyl 3-amino-2-bromobenzoate, which serves as a precursor to various heterocyclic compounds and active pharmaceutical ingredients (APIs), these technologies hold immense potential.

Flow chemistry, characterized by the continuous passage of reagents through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and mixing. scielo.br This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates or exothermic reactions. scielo.br For instance, the synthesis of quinazoline (B50416) derivatives, which can be derived from anthranilic acid precursors like this compound, has been shown to benefit from flow chemistry approaches. nih.govmdpi.comnih.gov Future research could focus on developing continuous flow processes for the multi-step synthesis of complex molecules starting from this compound, potentially telescoping several reaction steps without the need for isolating intermediates. nih.gov

Automated synthesis platforms, which combine robotics with software to perform chemical reactions, can accelerate the discovery and optimization of new derivatives of this compound. High-throughput screening of reaction conditions, catalysts, and substrates can be performed to rapidly identify optimal synthetic routes. The integration of in-line analytical techniques, such as mass spectrometry, can provide real-time data for process optimization. nih.gov

Table 1: Potential Advantages of Flow Chemistry for Transformations of this compound

| Feature | Advantage in Flow Chemistry | Relevance to this compound Chemistry |

| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio. scielo.br | Enables better control of exothermic reactions, such as nitration or certain coupling reactions. |

| Mixing | Rapid and efficient mixing of reagents. scielo.br | Improves reaction rates and selectivity in multi-component reactions for heterocycle synthesis. |

| Safety | Small reaction volumes minimize the risk of accidents with hazardous reagents or intermediates. scielo.br | Safer handling of reactions involving potentially unstable intermediates derived from the amino and bromo functionalities. |

| Scalability | Straightforward scaling by extending the operation time or using parallel reactors. | Facilitates the production of larger quantities of key intermediates for pharmaceutical development. |

| Integration | Can be coupled with in-line purification and analysis. nih.gov | Enables the development of fully automated "synthesis-to-analysis" workflows. |

Design and Discovery of New Catalytic Systems for Transformations of this compound

The reactivity of the amino and bromo substituents on the aromatic ring of this compound makes it an ideal substrate for a variety of catalytic transformations. Future research will likely focus on the design and discovery of novel catalytic systems to expand the synthetic utility of this compound.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to this compound could provide access to a wide range of arylated derivatives. Research into new generations of palladium catalysts with tailored ligands could lead to more efficient and selective couplings, even with challenging substrates. acs.org Similarly, copper-catalyzed reactions, such as Ullmann-type couplings, offer a cost-effective alternative for C-N and C-O bond formation. researchgate.netmdpi.com The development of new copper-based catalytic systems with enhanced activity and broader substrate scope will be a key area of investigation. researchgate.netmdpi.com